
2-(2-Ethylmorpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylmorpholin-4-yl)propanamide, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a derivative of morpholine and has a unique chemical structure that makes it a promising candidate for various research purposes. In
Mécanisme D'action
2-(2-Ethylmorpholin-4-yl)propanamide acts as a sigma-1 receptor agonist, which modulates the activity of various ion channels, receptors, and enzymes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium signaling and protein folding. Activation of the sigma-1 receptor by 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have neuroprotective effects and can modulate the release of neurotransmitters.
Biochemical and Physiological Effects
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have various biochemical and physiological effects, including modulating the activity of ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to increase the release of dopamine and acetylcholine in the brain, which can have implications for various neurological disorders. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Ethylmorpholin-4-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure that makes it a promising candidate for drug discovery. However, 2-(2-Ethylmorpholin-4-yl)propanamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(2-Ethylmorpholin-4-yl)propanamide, including further exploration of its mechanism of action and its potential applications in drug discovery. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research could also explore the potential therapeutic applications of 2-(2-Ethylmorpholin-4-yl)propanamide for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-(2-Ethylmorpholin-4-yl)propanamide is a promising compound for various scientific research applications. 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure and acts as a sigma-1 receptor agonist, modulating the activity of various ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has potential applications in drug discovery and could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research is needed to fully understand the mechanism of action of 2-(2-Ethylmorpholin-4-yl)propanamide and its potential therapeutic applications.
Méthodes De Synthèse
2-(2-Ethylmorpholin-4-yl)propanamide can be synthesized through a multi-step process starting with the reaction of morpholine with ethylene oxide to produce 2-(2-hydroxyethyl)morpholine. This intermediate can then be reacted with ethyl chloroformate to produce 2-(2-chloroethyl)morpholine. Finally, the reaction of 2-(2-chloroethyl)morpholine with 2-aminoacetamide yields 2-(2-ethylmorpholin-4-yl)propanamide.
Applications De Recherche Scientifique
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a ligand for the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a tool compound for the development of new drugs targeting the sigma-1 receptor.
Propriétés
IUPAC Name |
2-(2-ethylmorpholin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-8-6-11(4-5-13-8)7(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKFZAGWFMGPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

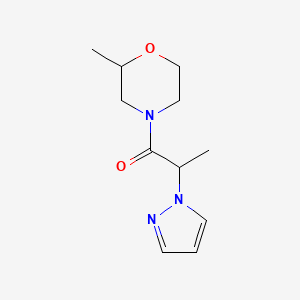
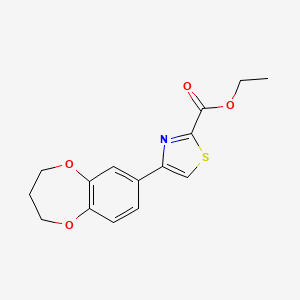
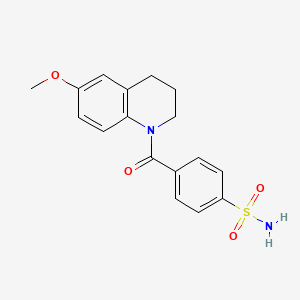
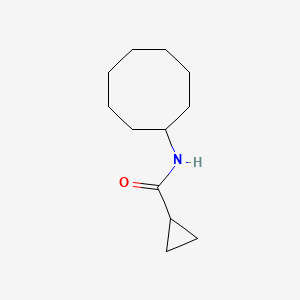

![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)

![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
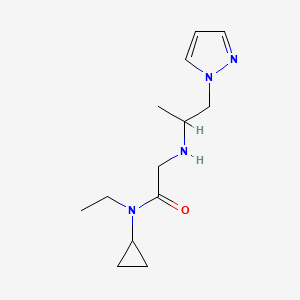
![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)
